Levisoprenaline

Descripción

Historical Context of Catecholamine Agonist Research and Isoprenaline Discovery

The investigation of catecholamines, including endogenous substances like dopamine (B1211576), noradrenaline (norepinephrine), and adrenaline (epinephrine), along with synthetic compounds such as isoprenaline, represents a significant chapter in the history of pharmacological science wikipedia.org. Adrenaline was notably the first hormone extracted and purified from an endocrine gland wikipedia.org. The discovery and characterization of neurotransmitters like adrenaline and noradrenaline, and the cloning of the β-adrenoceptor gene, further highlight the foundational importance of this research area wikipedia.org.

Isoprenaline (isoproterenol) itself was discovered in 1940 and subsequently developed and introduced for medical use in the United States in 1947 wikipedia.orgebi.ac.uknih.gov. It was one of the early synthetic sympathomimetic amines and the first selective β-adrenergic receptor agonist wikipedia.org. Early research in the 1940s demonstrated that this isopropyl analog of epinephrine (B1671497) could dilate bronchi and increase heart rate and cardiac output without causing vasoconstriction nih.govdrugbank.com. Pharmacologists like Richard Rössler and Heribert Konzett in Vienna conducted studies on isoprenaline, examining its bronchodilatory effects using tests like the Konzett-Rössler test wikipedia.orgkarger.com. These studies placed isopropyl-adrenaline as the most potent among a series of amines in terms of bronchodilator effect wikipedia.orgkarger.com.

Enantiomeric Significance of Levisoprenaline within Beta-Adrenoceptor Agonists

This compound is the levorotatory, or (R)-enantiomer, of isoprenaline wikipedia.orgwikipedia.org. Isoprenaline exists as a racemic mixture, containing both the (R)- and (S)-enantiomers. The pharmacological activity of chiral compounds like isoprenaline often resides predominantly in one enantiomer. This compound, as the (R)-enantiomer, is the optically active form with a specific stereochemical configuration at the chiral center nih.govwikipedia.orgwikipedia.org. This enantiomeric purity is significant because different enantiomers of a drug can exhibit different pharmacological profiles, including differences in receptor binding affinity, efficacy, and metabolism. While isoprenaline itself is a non-selective beta-adrenergic receptor agonist with similar affinity for β1- and β2-adrenergic receptors, the study of its individual enantiomers, such as this compound, allows for a more detailed understanding of the stereochemical requirements for activity at these receptors wikipedia.orgnih.gov.

Role of this compound as a Research Probe in Adrenergic System Studies

This compound serves as a valuable research probe in the study of adrenergic receptors, particularly beta-adrenoceptors nih.gov. Its specific stereochemistry allows researchers to investigate the stereoselective interactions between ligands and adrenergic receptors. Studies utilizing this compound contribute to understanding the precise binding modes of agonists to beta-adrenergic receptors, which is crucial for the rational design of new therapeutic agents plos.org. Molecular dynamics simulations, for instance, have been used to study the binding of agonists like isoprenaline to beta-1 and beta-2 adrenergic receptors, revealing details about ligand-receptor interactions, including the role of internal water molecules and hydrogen bond networks in stabilizing agonist binding plos.org.

Research findings using isoprenaline (which contains this compound) as a probe have elucidated aspects of beta-adrenoceptor signaling. For example, studies have investigated the responsiveness of beta-adrenoceptors to isoprenaline in humans, examining concentration-effect relationships and the influence of autonomic reflexes nih.gov. In vitro data from these studies, such as beta-adrenoceptor binding sites and cyclic AMP responses to isoprenaline in lymphocytes, have shown correlations with physiological responses nih.gov.

Furthermore, research using isoprenaline has explored its effects on specific cell types and signaling pathways. Studies on human submandibular gland cells have used isoprenaline to investigate the involvement of beta-adrenergic receptors and associated signaling molecules like Gαs in cellular function and apoptosis openaccessjournals.com. These studies have shown that isoprenaline can impact indicators of cell secretion function and induce apoptosis, with evidence suggesting the involvement of β1 and β2 adrenergic receptors and changes in protein expression levels of these receptors and downstream signaling molecules openaccessjournals.com.

While specific detailed research findings solely focused on this compound as a research probe in isolation from its racemate were not extensively detailed in the search results, the use of isoprenaline in these studies inherently involves the activity of this compound as the primary active enantiomer at beta-adrenoceptors. Research on the stereoselectivity of beta-adrenoceptor agonists confirms that compounds like isoprenaline exhibit similar intrinsic efficacy across different beta-receptor subtypes, while other agonists may show subtype-selective affinity or efficacy nih.gov. This underscores the importance of studying individual enantiomers to fully understand the complexities of adrenergic receptor interactions.

Below is a table summarizing some research findings related to isoprenaline, which includes the activity of this compound:

| Research Area | Key Findings (using Isoprenaline) | Relevant Receptors/Pathways Involved | Source |

| Bronchodilation | Potent bronchodilator effect observed in early studies. wikipedia.orgkarger.com | Beta-adrenergic receptors | wikipedia.orgkarger.com |

| Cardiovascular Effects | Increased heart rate and cardiac output without vasoconstriction; positive chronotropic and inotropic effects. wikipedia.orgkarger.comnih.govdrugbank.com | β1 and β2 adrenergic receptors | wikipedia.orgkarger.comnih.govdrugbank.com |

| Beta-adrenoceptor Responsiveness (in vivo) | Concentration-effect relationships and influence of autonomic reflexes studied; correlation between in vitro lymphocyte data and physiological responses. nih.gov | Beta-adrenergic receptors, cAMP | nih.gov |

| Human Submandibular Gland Cells Function/Apoptosis | Decreased α-amylase expression, increased SGAG proportions, and induced apoptosis; involvement of β1 AR, β2 AR, and Gαs signaling suggested. openaccessjournals.com | β1 AR, β2 AR, Gαs pathway | openaccessjournals.com |

| Agonist Binding Modes | Molecular dynamics simulations reveal detailed binding interactions, hydrogen bond networks, and role of water molecules. plos.org | β1 and β2 adrenergic receptors | plos.org |

This table highlights how studies using isoprenaline, and by extension investigating the effects mediated by its active levorotatory enantiomer this compound, contribute to the understanding of adrenergic receptor function and the mechanisms of action of beta-adrenoceptor agonists.

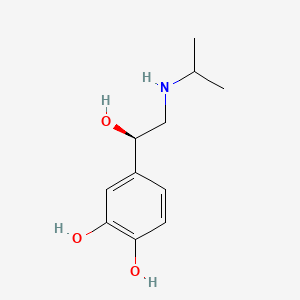

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043878 | |

| Record name | Levoisoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-31-0 | |

| Record name | (-)-Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levisoprenaline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoisoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-Isoproterenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVISOPRENALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588N0603CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Levisoprenaline

Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Levisoprenaline is characterized as a non-selective beta-adrenergic receptor agonist. medchemexpress.commedchemexpress.comontosight.ainih.gov This means it binds to and activates multiple subtypes of beta-adrenergic receptors, including beta-1 (β1) and beta-2 (β2) adrenoceptors. nih.govwikipedia.org At lower concentrations, it exhibits almost no activity at alpha-adrenergic receptors. wikipedia.org The isopropylamine (B41738) group in its structure contributes to its selectivity for beta-adrenergic receptors. wikipedia.org

Beta-1 Adrenoceptor Interactions

This compound interacts with beta-1 adrenoceptors, which are predominantly expressed in cardiac tissue. nih.govwikipedia.org Activation of β1 receptors by agonists like isoprenaline leads to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects on the heart. ontosight.aiwikipedia.orgpharmacompass.comnih.gov Beta-1 adrenoceptors bind epinephrine (B1671497) and norepinephrine (B1679862) with approximately equal affinity. uniprot.orgguidetopharmacology.org

Beta-2 Adrenoceptor Interactions

This compound also interacts with beta-2 adrenoceptors. medchemexpress.comwikipedia.orgmedchemexpress.com β2 receptors are found in various tissues, including smooth muscle of the airways, vasculature, gastrointestinal tract, and uterus. nih.govdrugbank.com Activation of β2 receptors by agonists results in relaxation of smooth muscle, leading to effects such as bronchodilation and vasodilation. ontosight.aiwikipedia.orgpharmacompass.comnih.govguidetopharmacology.org The beta-2-adrenergic receptor binds epinephrine with an approximately 30-fold greater affinity than it does norepinephrine. guidetopharmacology.orguniprot.org

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs). glpbio.comccjm.org Upon binding of an agonist like this compound, these receptors undergo a conformational change that allows them to interact with heterotrimeric G proteins. wikipedia.orgnih.govdrugbank.com Beta-adrenergic receptors are primarily coupled to the stimulatory G protein (Gs). wikipedia.orgnih.govmdpi.comcvpharmacology.com

Adenylyl Cyclase Activation and Cyclic AMP Generation

The interaction of the activated beta-adrenergic receptor with the Gs protein leads to the exchange of GDP for GTP on the Gαs subunit. wikipedia.orgnih.govdrugbank.com This exchange activates the Gαs subunit, causing it to dissociate from the Gβγ subunits. wikipedia.orgnih.govdrugbank.commdpi.com The activated Gαs subunit then directly stimulates the enzyme adenylyl cyclase (AC). ontosight.aiwikipedia.orgpharmacompass.comnih.govdrugbank.comnih.govpharmacompass.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govontosight.aiwikipedia.orgpharmacompass.comnih.govdrugbank.comcvpharmacology.comnih.gov This results in an increase in intracellular cAMP levels. nih.govontosight.aipharmacompass.comnih.govdrugbank.commdpi.comnih.govsemanticscholar.org

Studies have shown that L-isoprenaline can stimulate adenylate cyclase activity. nih.gov For instance, research on anaemic rabbit bone marrow erythroblasts demonstrated that L-isoprenaline affects the activity of plasma membrane adenylate cyclase. nih.gov

Downstream Signaling Cascade Elucidation (e.g., PKA Phosphorylation)

The increase in intracellular cAMP is a key second messenger event. nih.govdrugbank.comsemanticscholar.org Elevated cAMP levels primarily activate protein kinase A (PKA), also known as cAMP-dependent protein kinase. ontosight.ainih.govwikipedia.orgpharmacompass.comnih.govdrugbank.commdpi.comcvpharmacology.comsemanticscholar.org Activated PKA then phosphorylates various downstream target proteins within the cell. ontosight.ainih.govwikipedia.orgpharmacompass.comnih.govdrugbank.commdpi.comfrontiersin.orgresearchgate.netresearchgate.net

In cardiac myocytes, PKA-mediated phosphorylation of proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban, contributes to the positive inotropic and lusitropic effects observed with beta-adrenergic agonists. nih.govpharmacompass.comnih.gov PKA phosphorylation can affect ion channel function and receptor internalization. frontiersin.org It can also regulate the activity of other kinases and downstream signaling pathways. researchgate.netnih.gov The phosphorylation of specific sites by PKA can influence protein stability and activity. researchgate.net

Here is a summary of the key molecular interactions and signaling events:

| Interaction/Event | Receptor Subtype Involved | Downstream Effectors | Outcome |

| Agonist Binding | β1, β2 | Adrenergic Receptor | Receptor Activation |

| Receptor-G Protein Coupling | β1, β2 | Gs Protein | Gs Activation and Dissociation |

| Adenylyl Cyclase Activation | β1, β2 | Gαs Subunit, Adenylyl Cyclase | Increased cAMP Synthesis |

| Cyclic AMP Generation | β1, β2 | Adenylyl Cyclase | Elevated Intracellular cAMP Levels |

| Protein Kinase A (PKA) Activation | β1, β2 | cAMP, PKA | Phosphorylation of Target Proteins |

| Downstream Protein Phosphorylation | β1, β2 | PKA, various cellular proteins | Modulation of cellular processes (e.g., ion channel activity, enzyme function) |

Molecular Dynamics Simulations of Receptor-Ligand-G-Protein Complexes

Molecular dynamics (MD) simulations are a valuable computational tool for investigating the dynamic structural transitions of G protein-coupled receptors (GPCRs) upon ligand binding and subsequent coupling with intracellular effector proteins like G proteins. These simulations can provide detailed mechanistic insights into ligand binding pathways, receptor activation/deactivation, and the identification of allosteric sites mdpi.comosti.govnih.gov. GPCRs undergo significant conformational changes in their intracellular domains and transmembrane helices upon agonist binding, which facilitates the coupling with G proteins mdpi.com. This coupling can allosterically stabilize the agonist-receptor complex and trigger the exchange of GDP for GTP on the Gα subunit, a key step in G protein activation elifesciences.org. While MD simulations are widely used to study GPCR-ligand-G-protein interactions and biased signaling mdpi.comnih.gov, specific detailed molecular dynamics simulation studies focusing explicitly on this compound in complex with its target beta-adrenergic receptors and coupled G proteins were not prominently found in the conducted search. Studies often focus on the broader class of adrenoceptors or their interactions with more commonly studied ligands.

Receptor Kinetics and Regulation Studies

Receptor Binding Kinetics and Equilibrium Dynamics

Receptor Desensitization and Regulation Mechanisms

Receptor desensitization is a crucial regulatory mechanism that prevents excessive signaling upon prolonged or repeated exposure to an agonist umn.edunih.gov. This process can occur rapidly (within minutes) or over longer periods (hours to days) and involves several mechanisms, including receptor phosphorylation, internalization (endocytosis), and downregulation (decrease in receptor number) umn.edunih.govnih.gov. For GPCRs, phosphorylation by intracellular kinases, such as G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC), plays a key role in rapid desensitization by promoting the binding of arrestin proteins, which uncouple the receptor from its cognate G protein umn.edunih.govplos.org. Receptor internalization can further reduce the number of receptors available for signaling at the cell surface umn.edufrontiersin.org. While these mechanisms are common to adrenoceptors nih.gov, specific research detailing the desensitization and regulation of beta-adrenergic receptors specifically in response to this compound exposure was not extensively found in the search results. Studies on related beta-adrenergic agonists and adrenoceptor subtypes provide insights into the general processes involved nih.govnih.gov.

Influence on Cellular Metabolism and Ion Channels

Beta-adrenergic agonists are known to influence various aspects of cellular metabolism, particularly in tissues like adipocytes.

Modulation of Glucose Transport Mechanisms in Adipocytes

Effects on Cyclic AMP Phosphodiesterase Activity

Beta-adrenergic receptor activation typically leads to the stimulation of adenylyl cyclase, increasing intracellular levels of cyclic AMP (cAMP) nih.gov. cAMP is a key second messenger that regulates numerous cellular processes. Cyclic AMP phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP, thereby terminating cAMP-mediated signaling ebi.ac.ukwikipedia.orguniprot.org. While beta-adrenergic agonists like isoprenaline increase cAMP levels by stimulating its synthesis, their direct effects on the activity of cAMP phosphodiesterases themselves are less commonly the primary focus of research. Studies have investigated the effects of phosphodiesterase inhibitors on isoprenaline-stimulated cAMP levels, indicating the role of PDEs in regulating the magnitude and duration of the cAMP response nih.govnih.gov. However, direct evidence demonstrating that this compound modulates the catalytic activity of specific cAMP phosphodiesterase isoforms was not found in the conducted search. The observed effects of beta-agonists on cAMP levels are primarily due to increased production rather than direct inhibition of its degradation by PDEs.

Impact on L-type Calcium Channel Activity

Studies primarily utilizing isoprenaline, the racemate of this compound, have demonstrated a significant impact on L-type calcium channel (LCC) activity, particularly in cardiac myocytes. Beta-adrenergic stimulation, mediated by agonists like isoprenaline, is a crucial regulatory mechanism for the coupling between sarcolemma LCCs and ryanodine (B192298) receptors (RyRs) in the sarcoplasmic reticulum, a key step in the control of cardiac myocyte contraction nih.govwikipedia.org.

The mechanism involves the agonism of beta-1 and beta-2 adrenergic receptors, which leads to the activation of the stimulatory G protein (Gs). drugbank.comnih.gov. This activation triggers the exchange of GDP for GTP on the alpha subunit of the G protein, causing its dissociation from the beta and gamma subunits. drugbank.comnih.gov. The activated alpha subunit then stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). drugbank.com. Increased levels of cAMP activate protein kinase A (PKA). drugbank.com. PKA subsequently phosphorylates various cellular targets, including L-type calcium channels, such as Caᵥ1.2, in cardiac myocytes. drugbank.comnih.gov. This phosphorylation increases the permeability of these channels to calcium ions, resulting in an enhanced inward calcium current (ICaL). wikipedia.orgnih.gov.

Research using isoprenaline has shown that this enhancement of ICaL contributes to increased cardiac contractility wikipedia.orgnih.gov. Furthermore, isoprenaline has been observed to enhance local Ca²⁺ release in cardiac myocytes. nih.gov. This effect is attributed to an increase in the coupling fidelity between LCCs and RyRs and an increase in the amplitude of evoked Ca²⁺ sparks, indicating greater calcium release through local RyRs. nih.gov. The beta-adrenergic stimulation also decreases the first latency of calcium release, suggesting an acceleration and synchronization of intracellular calcium release. nih.gov.

While these detailed findings are primarily from studies using isoprenaline, the established role of this compound as a beta-adrenergic receptor agonist wikipedia.org suggests that it exerts similar effects on L-type calcium channel activity through the described signaling pathway.

Alterations in Gi Alpha-2 Gene Expression

Investigations into the effects of prolonged in vivo stimulation with the beta-adrenoceptor agonist isoprenaline in rat heart have revealed alterations in the gene expression of the inhibitory G protein alpha-subunit, Gi alpha-2. nih.govnih.gov. These studies indicate that isoprenaline stimulation leads to increased levels of Gi alpha-2 mRNA. nih.gov.

Further research demonstrated that the increase in Gi alpha-2 mRNA levels is at least partially a result of enhanced transcription of the Gi alpha-2 gene. nih.gov. The regulation of Gi alpha-2 gene transcriptional activity by beta-adrenergic stimulation appears to be biphasic in rat heart. nih.gov. An initial transient decrease in transcriptional activity is followed by an increase. nih.gov. For instance, in one study, while Gi alpha-2 gene specific hybridization was unchanged after 12 hours of isoprenaline stimulation, the transcriptional activity showed a 37% decrease after 48 hours and a 45% increase after 96 hours compared to control values. nih.gov. This biphasic regulation by a single stimulus suggests complex modulations of gene expression potentially involving various transcription factors. nih.gov.

The following table summarizes the observed changes in Gi alpha-2 gene transcriptional activity in rat heart upon prolonged isoprenaline stimulation:

| Treatment Duration (hours) | Change in Gi alpha-2 Gene Transcriptional Activity (% of Control) nih.gov |

| 12 | Unchanged |

| 48 | -37% |

| 96 | +45% |

These findings, though based on isoprenaline, highlight a potential regulatory effect of beta-adrenergic agonists like this compound on the expression of inhibitory G proteins, which play a crucial role in modulating cellular signaling pathways.

Protein-Ligand Interaction Studies Beyond Adrenergic Receptors (e.g., SOD1)

Beyond its well-established interactions with adrenergic receptors, this compound and its racemate isoprenaline have been explored in protein-ligand interaction studies involving other targets, notably Superoxide (B77818) Dismutase 1 (SOD1). SOD1 is an enzyme involved in the detoxification of superoxide radicals, and mutations in the SOD1 gene are linked to familial amyotrophic lateral sclerosis (ALS). researchgate.netresearchgate.netnih.gov.

This compound (PubChem CID 443372) has been specifically utilized as a positive control in molecular docking studies investigating interactions with SOD1. researchgate.net. This indicates that this compound is known to interact with SOD1 and serves as a reference compound in such research. Similarly, the structure of human SOD1 complexed with isoproterenol (B85558) (PDB id: 5YTU) has been used in molecular docking analyses aimed at understanding the interaction of various ligands with SOD1. mdpi.com.

Further structural studies have depicted the binding of ligands to SOD1, and isoproterenol has been mentioned as a molecule whose binding site on SOD1 has been predicted through experimental or theoretical methods. researchgate.net. These studies often involve techniques like molecular dynamics simulations and docking to understand the nature and stability of the protein-ligand complex. researchgate.netresearchgate.net. The investigation of such interactions is particularly relevant in the context of neurodegenerative diseases like ALS, where targeting SOD1 aggregation is being explored as a therapeutic strategy. researchgate.netresearchgate.netnih.govnih.gov. The use of this compound as a positive control and the structural data involving isoprenaline underscore the fact that this compound interacts with SOD1, providing a basis for further investigation into the pharmacological implications of this interaction.

Physiological and Systemic Pharmacological Responses to Levisoprenaline

Cardiovascular System Modulations

Levisoprenaline significantly impacts the cardiovascular system due to the prevalence of β1 and β2 receptors in cardiac tissue and vasculature. patsnap.com Its agonistic activity on these receptors mediates changes in myocardial function, vascular tone, and ultimately, blood pressure dynamics. medkoo.compatsnap.com

Myocardial Contractility and Heart Rate Regulation

This compound exerts positive inotropic and chronotropic effects on the heart. patsnap.comcornwall.nhs.uk By binding to β1-adrenergic receptors, predominantly located in the heart, it enhances myocardial contractility (inotropy) and increases heart rate (chronotropy). patsnap.comcornwall.nhs.uk This action is mediated intracellularly through the stimulation of adenyl cyclase, which increases cyclic AMP (cAMP) levels. ontosight.ainih.gov Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of L-type calcium channels and an increase in intracellular calcium. nih.gov PKA also promotes calcium release from the sarcoplasmic reticulum via ryanodine (B192298) receptors, further contributing to increased contractility. nih.gov The accelerated conduction through the atrioventricular node (positive dromotropic effect) also contributes to enhanced cardiac output. patsnap.com

Ventricular Remodeling Induction and Mechanistic Insights

Studies have indicated that this compound can induce ventricular remodeling. medchemexpress.commedchemexpress.comglpbio.com Ventricular remodeling is a process involving changes in the size, shape, structure, and mass of the myocardium, often occurring in response to cardiac injury or stress. scielo.brfrontiersin.org This remodeling can involve cardiomyocyte hypertrophy, cell death, and the accumulation of extracellular matrix leading to fibrosis. nih.gov In experimental models, this compound administration has been shown to induce ventricular remodeling, characterized by increased left ventricular weight index and heart weight index, and increased levels of NT-proBNP in the myocardium. medchemexpress.com The sustained activation of β-adrenergic receptors by agonists like this compound is reported to induce biochemical and physiological alterations that can lead to cardiac remodeling, including fibrosis and hypertrophy. researchgate.net Oxidative stress and subsequent perturbations in cellular signaling cascades are considered potential initiating mechanisms for myocardial fibrosis induced by such agonists. researchgate.net

Respiratory System Effects

This compound's effects on the respiratory system are primarily mediated through the relaxation of bronchial smooth muscle. medkoo.commerckvetmanual.com

Bronchial Smooth Muscle Relaxation Pathways

This compound acts as a bronchodilator by stimulating β2-adrenergic receptors in the smooth muscle of the airways. medkoo.compatsnap.comontosight.ai This stimulation activates adenylate cyclase, increasing intracellular cAMP levels. ontosight.ainih.gov The rise in cAMP leads to the relaxation of bronchial smooth muscle. ontosight.ainih.gov Research suggests that this relaxation is, at least partly, mediated by the cAMP-induced stimulation of large conductance Ca2+-activated K+ channels (BKCa) in bronchial smooth muscle cells. nih.gov Activation of these channels contributes to hyperpolarization and subsequent relaxation. nih.gov

Metabolic Homeostasis Perturbations

While the primary focus of this compound's pharmacological profile is on the cardiovascular and respiratory systems, its action on beta-adrenergic receptors can also influence metabolic processes. Beta-adrenergic stimulation can affect glucose metabolism, potentially leading to increased blood sugar levels. ontosight.ainih.gov Research indicates that isoprenaline can influence the accessibility of insulin-stimulated cell surface GLUT4, which is involved in glucose transport. chemsrc.com

Insulin (B600854) Release Mechanisms from Pancreatic Beta-Cells Pancreatic beta-cells, located within the islets of Langerhans, are crucial for producing and releasing insulin, which helps maintain blood glucose levelswikipedia.org. Insulin secretion is primarily stimulated by elevated blood glucose concentrationswikipedia.org. This process, known as glucose-stimulated insulin secretion (GSIS), involves glucose uptake via GLUT transporters, glucose metabolism, closure of KATP channels, and opening of voltage-gated calcium channels, leading to insulin granule exocytosiswikipedia.org.

Studies investigating the effects of isoprenaline, the racemic mixture containing this compound, on insulin secretion have shown complex results. High concentrations of isoprenaline (10-50 µmol/l) have been observed to inhibit glucose-induced insulin secretion from isolated perifused mouse islets nih.gov. This inhibitory effect appears to be mediated by alpha-2 adrenoceptors and can be counteracted by rauwolscine (B89727) nih.gov. At lower concentrations (0.1 or 1 µmol/l), isoprenaline did not significantly affect glucose-induced insulin secretion in perifused mouse or rat islets, even with alpha-2 adrenoceptor blockade nih.gov. Direct beta-adrenergic stimulation of pancreatic beta-cells in mouse or rat pancreatic islets does not appear to directly stimulate insulin secretion nih.gov. However, in incubation systems, isoprenaline (0.5 µmol/l) enhanced glucose-induced insulin secretion in incubated mouse islets nih.gov. This augmentation is attributed to the stimulation of glucagon (B607659) release from pancreatic alpha-cells by isoprenaline, with subsequent glucagon action on beta-cells nih.govfrontiersin.org.

The sympathoadrenal system's net effect on insulin secretion from pancreatic beta-cells is a combination of inhibitory and stimulatory influences, depending on the density of alpha and beta-adrenergic receptors on the beta-cells frontiersin.org. While adrenaline is known to inhibit insulin secretion to facilitate the mobilization of nutrient reserves, activation of beta-2 adrenoceptors on beta-cells by the sympathoadrenal system is considered to directly stimulate insulin secretion frontiersin.org.

Pharmacokinetics and Biotransformation of Levisoprenaline

Absorption and Distribution Profiles

The absorption and distribution of levisoprenaline are best understood within the context of studies conducted on racemic isoprenaline. These studies provide insights into how this class of compound is handled by the body.

Systemic Bioavailability Considerations and First-Pass Metabolism

Data on the absorption kinetics of isoprenaline are limited nih.gov. However, oral administration of isoprenaline results in very low systemic bioavailability wikiwand.comwikipedia.org. This is attributed to extensive first-pass metabolism in the gut wall and liver wikipedia.orgabdn.ac.uk. Some drugs, like isoprenaline, are so extensively metabolized during this first pass that they are inactive when given orally abdn.ac.uk. The first-pass effect significantly reduces the amount of unchanged drug that reaches the systemic circulation abdn.ac.ukpharmacologycanada.org. Bioavailability, defined as the fraction of the active form of a drug that enters the bloodstream and reaches its target site, is substantially lower for orally administered drugs compared to intravenous administration, which bypasses the first-pass effect genomind.comnih.gov. For isoprenaline, oral bioavailability based on pharmacodynamic activity has been reported to be very low, with one study suggesting it was slightly less than 4% wikipedia.org.

Tissue Distribution and Organ-Specific Accumulation

Drug distribution describes the movement of a drug from the bloodstream to various tissues and organs genomind.comnih.gov. The extent of distribution is influenced by factors such as blood flow, lipophilicity, molecular size, and binding to plasma proteins genomind.com. Isoprenaline is considered a peripherally selective drug with limited ability to cross the blood-brain barrier wikipedia.org. This is attributed to its hydrophilic nature wikipedia.org. While general principles of tissue distribution suggest that drugs distribute to richly vascularized areas more rapidly msdmanuals.com, specific detailed data on the organ-specific accumulation of this compound or isoprenaline in humans is not extensively available in the provided sources. However, studies on tissue distribution of other compounds indicate that factors like lipophilicity and binding to cellular components can influence accumulation in organs such as the liver, kidney, and lungs mdpi.comfrontiersin.orgresearchgate.net.

Plasma Protein Binding Characteristics

Plasma protein binding refers to the degree to which a drug binds to proteins in the blood plasma wikipedia.orgbioanalysis-zone.com. This binding is a reversible process, and only the unbound fraction of the drug is typically considered pharmacologically active and available for metabolism and excretion wikipedia.orgsygnaturediscovery.com. The plasma protein binding of isoprenaline has been reported to be 68.8 ± 1.2% wikiwand.comwikipedia.org. It is primarily bound to albumin wikiwand.comwikipedia.org. Studies in dogs indicated that the binding of isoprenaline to plasma proteins was about 14-18%, and cellulose (B213188) acetate (B1210297) electrophoresis suggested that albumin did not play a significant role in this binding in dogs, unlike noradrenaline nih.gov. However, human data indicates significant binding to albumin wikiwand.comwikipedia.org.

Table 1: Plasma Protein Binding of Isoprenaline

| Species | Plasma Protein Binding (%) | Primary Binding Protein | Reference |

| Human | 68.8 ± 1.2 | Albumin | wikiwand.comwikipedia.org |

| Dog | 14-18 | Not primarily albumin | nih.gov |

Metabolic Pathways and Enzyme Systems

The biotransformation of this compound, like its racemate isoprenaline, primarily involves enzymatic metabolism.

Catechol-O-Methyltransferase (COMT) Mediated Metabolism

Isoprenaline is metabolized by catechol-O-methyltransferase (COMT) wikiwand.comwikipedia.org. COMT is an enzyme that methylates catecholamines. One of the metabolites formed through COMT-mediated metabolism of isoprenaline is 3-O-methylisoprenaline wikiwand.comwikipedia.org. This metabolite has been reported to be a weak beta-adrenergic receptor antagonist wikipedia.org.

Sulfate (B86663) Conjugation Pathways

In addition to COMT-mediated metabolism, isoprenaline undergoes conjugation by sulfation wikiwand.comwikipedia.orgnih.gov. This is a Phase II metabolic pathway where a sulfate group is added to the drug molecule, typically making it more water-soluble and easier to excrete abdn.ac.uk. Isoprenaline is excreted primarily in the urine, with a majority of the excreted dose being in the form of sulfate conjugates wikipedia.org. Studies have shown that isoprenaline can be sulfated by enzymes in various tissues, including bronchial tissues, liver, small intestine, and kidney nih.gov. There can be significant interindividual variability in the sulfation of isoprenaline wikipedia.org.

Table 2: Major Metabolic Pathways of Isoprenaline

Identification and Profiling of Key Metabolites (e.g., 3-O-Methylisoprenaline)

Isoprenaline is primarily metabolized by catechol O-methyltransferase (COMT) and through conjugation, mainly sulfation medsafe.govt.nzwikipedia.orgdrugbank.comtga.gov.au. Glucuronidation may also occur nih.govpharmacompass.comdrugbank.com. The free catechol hydroxyl groups of isoprenaline make it susceptible to enzymatic metabolism wikipedia.org. It is a poor substrate for monoamine oxidase (MAO) and is not metabolized by this enzyme, unlike epinephrine (B1671497) and norepinephrine (B1679862) medsafe.govt.nzwikipedia.org.

A major metabolite identified is 3-O-Methylisoprenaline, formed via O-methylation by COMT medsafe.govt.nznih.govpharmacompass.comwikipedia.orgdrugbank.comtga.gov.au. This metabolite is reported to possess weak beta-adrenergic receptor antagonist activity medsafe.govt.nzwikipedia.orgtga.gov.au. Isoprenaline is also metabolized to sulfate conjugates wikipedia.orgnih.govwikiwand.com. The majority of the dose recovered in urine is in conjugated form nih.govpharmacompass.comdrugbank.compharmacompass.com.

Excretion Mechanisms and Routes (Urinary and Fecal)

Isoprenaline and its metabolites are primarily excreted from the body via the kidneys in urine medsafe.govt.nznih.govpharmacompass.comwikipedia.orgnih.govtga.gov.auwikiwand.com. Excretion also occurs through feces nih.govpharmacompass.comwikipedia.orgdrugbank.comwikiwand.compharmacompass.com. Within 48 hours, 59% to 107% of the administered dose is recovered in urine and 12% to 27% is recovered in feces nih.govpharmacompass.comwikipedia.orgdrugbank.comwikiwand.compharmacompass.com.

The majority of the dose recovered in urine consists of conjugated isoprenaline nih.govpharmacompass.comdrugbank.compharmacompass.com. Unchanged isoprenaline accounts for 6.5% to 16.2% of the recovered dose in urine, while 3-O-methylisoprenaline and its conjugates represent 2.6% to 11.4% of the urinary excretion nih.govpharmacompass.comdrugbank.compharmacompass.com.

Excretion Data Summary

| Excretion Route | Percentage of Dose (48 hours) | Form(s) Excreted | Source |

| Urine | 59.1% - 106.8% | Conjugated isoprenaline (majority), Unchanged isoprenaline, 3-O-methylisoprenaline and conjugates | nih.govpharmacompass.comdrugbank.compharmacompass.com |

| Feces | 12.2% - 27.0% | Not specified in detail | nih.govpharmacompass.comdrugbank.compharmacompass.com |

Note: This table summarizes data from the provided sources regarding the excretion of isoprenaline, which is the racemic mixture containing this compound.

Interspecies Variability in Metabolism

General information on interspecies variability in drug metabolism indicates that animal models are commonly used to predict drug behavior in humans, but differences exist scispace.com. Species-specific isoforms of certain cytochrome P450 (CYP) enzymes, which are involved in drug metabolism, show appreciable interspecies differences in catalytic activity scispace.com. Caution should be applied when extrapolating metabolism data from animal models to humans scispace.com. While the search results discuss interspecies differences in the context of drug metabolism generally and mention CYP enzymes scispace.comeuropa.euopenaccessjournals.com, specific detailed data on interspecies variability in the metabolism of this compound or isoprenaline were not prominently featured. However, it is known that conjugation, a major metabolic pathway for isoprenaline, can exhibit large interindividual variability wikipedia.org. Genetic factors, such as polymorphisms in drug-metabolizing enzymes, can also contribute to interpatient variability in metabolism openaccessjournals.comnih.gov.

Stereochemistry and Advanced Synthetic Research of Levisoprenaline

Enantiomeric Purity and Chiral Resolution Techniques

Maintaining high enantiomeric purity is crucial for chiral compounds like Levisoprenaline, as different enantiomers can exhibit distinct pharmacological profiles. Isoprenaline, the parent compound, exists as a racemic mixture of the (R) and (S) enantiomers nih.gov. Chiral resolution is a process employed to separate these enantiomers from a racemic mixture to obtain enantiomerically pure compounds mims.com. Common chiral resolution techniques involve converting the racemic mixture into diastereomeric derivatives using a chiral resolving agent. These diastereomers can then be separated based on differences in their physical properties, such as solubility, often through crystallization mims.com. Following separation, the resolving agent is removed to regenerate the pure enantiomers mims.com. Another method for chiral resolution is chiral column chromatography mims.com. While these general techniques are applicable to the separation of enantiomers, specific detailed protocols for the chiral resolution of this compound from racemic isoprenaline were not extensively detailed in the reviewed literature, beyond this compound being identified as the isolated R-enantiomer nih.gov. Asymmetric synthesis is presented as an alternative strategy to chiral resolution, aiming to directly produce the desired enantiomer and thus avoid the potential waste associated with separating a racemic mixture mims.com.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of chiral 1,2-amino alcohols, such as this compound, is an area of significant research interest due to their prevalence as structural motifs in numerous pharmaceutical molecules citeab.comnih.gov. Developing efficient and enantioselective synthetic routes is preferred over resolution methods for economic and environmental benefits nih.gov.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a highly effective method for synthesizing chiral 1,2-amino alcohols from unprotected α-ketoamines nih.govwikipedia.orgnih.govuni.luguidetomalariapharmacology.orgnih.gov. This methodology has been successfully applied to the synthesis of this compound nih.govwikipedia.orgnih.govuni.luguidetomalariapharmacology.orgnih.gov. The process offers a facile synthetic protocol, enabling the synthesis of this compound with high enantioselectivities, reported to be greater than 99% enantiomeric excess (ee), and high isolated yields nih.govwikipedia.orgnih.govuni.luguidetomalariapharmacology.orgnih.gov. This approach is considered concise and cost-effective, particularly when compared to traditional synthetic routes that may require additional protection and deprotection steps nih.gov. Furthermore, Ru-catalyzed ATH is highlighted as a safer and operationally simpler alternative to pressurized hydrogenation reactions nih.gov.

Other Enantioselective Synthetic Approaches for 1,2-Amino Alcohols

Beyond Ruthenium-catalyzed ATH, various other enantioselective synthetic methodologies have been developed for the preparation of chiral 1,2-amino alcohols. These methods are of interest for their potential applicability to the synthesis of compounds like this compound. Some of these approaches include:

CBS reduction of ketones. nih.gov

Asymmetric Henry reaction utilizing macrocyclic salen ligands or chromium complexes. nih.gov

Sharpless asymmetric dihydroxylation. nih.gov

Enantioselective aminoallylation of ketones via Cu-catalyzed reductive coupling. nih.govnih.gov

Iridium-catalyzed enantioselective aminoallylation of aldehydes through hydrogen auto-transfer. nih.govwikipedia.org

Proline-catalyzed asymmetric Mannich reaction employing hydroxyacetone (B41140) as a donor component. citeab.com

Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. nih.gov

Stereoselective synthesis from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines. guidetopharmacology.org

While these methods represent significant advancements in asymmetric synthesis, the specific application and outcomes for the synthesis of this compound using each of these approaches were not detailed in the provided search results, apart from the mention that this compound synthesis could potentially be simplified by the Ru-catalyzed ATH method compared to a protocol involving CBS reduction nih.gov.

Stereoselective Pharmacological Activity Investigations

This compound is the (R)-enantiomer of isoprenaline and functions as a beta-adrenergic receptor agonist nih.govnih.govuni.luwikipedia.orgwikipedia.orgnih.gov. The pharmacological activity of chiral compounds can be stereoselective, meaning that different enantiomers may exhibit varying degrees of potency, efficacy, or even different pharmacological profiles. In some cases, the majority of the pharmacological activity resides predominantly in one enantiomer, while the other isomer may be less active or even possess undesirable effects. Isoprenaline (the racemic mixture) is known to be a non-selective beta-adrenergic agonist, interacting with both β1 and β2 adrenergic receptors, leading to effects on the cardiovascular system and smooth muscle relaxation nih.govwikipedia.org. This compound, as the isolated (R)-enantiomer, is also characterized as a β-adrenoceptor agonist nih.gov. While the literature confirms this compound's agonist activity, detailed comparative pharmacological studies specifically contrasting the activity of pure this compound (R-isoprenaline) against its (S)-enantiomer or the racemic mixture (isoprenaline) were not provided in the search results. However, the focus on synthesizing this compound in high enantiomeric purity suggests that the (R)-enantiomer is the pharmacologically relevant or more active form.

Preclinical Research Paradigms and in Vitro/in Vivo Models for Levisoprenaline Studies

Cardiovascular Disease Models (e.g., Isoproterenol-Induced Myocardial Injury, Ventricular Remodeling)

Isoproterenol (B85558), including its levorotatory form Levisoprenaline, is widely used to induce experimental models of myocardial injury and ventricular remodeling in animals, particularly rodents medkoo.commedchemexpress.comresearchgate.netnih.govmdpi.com. This approach is considered a well-standardized method as the resulting pathophysiological changes in the heart muscle of experimental animals are reported to be similar to those observed in human myocardial infarction researchgate.net.

Repeated administration of isoproterenol can lead to myocardial injury and diastolic dysfunction in mice, characterized by marked endocardial injury, hypertrophy of surviving myocytes, and increased myocardial fibrosis nih.govnih.gov. Studies in rats using repeated isoproterenol injections have also demonstrated myocardial hypertrophy, increased heart and left ventricular weight, and thicker left ventricular free wall and interventricular septum nih.gov. A single high dose of isoproterenol can evoke myocardial infarction followed by ventricular remodeling nih.gov.

The mechanisms underlying isoproterenol-induced myocardial harm are thought to involve oxidative stress and an inflammatory response mdpi.com. Isoproterenol-induced myocardial infarction models are utilized to study the cardioprotective activity of various drugs researchgate.net. For instance, studies have investigated the effects of compounds like bellidifolin (B1667919) on isoproterenol-induced myocardial fibrosis, showing that it can ameliorate cardiac structure disturbance and collagen deposition in vivo frontiersin.org.

In these models, parameters such as left ventricular weight index (LVWI), heart weight index (HWI), average cross-section area of myocytes, and levels of NT-proBNP in the myocardium are assessed to evaluate ventricular remodeling medchemexpress.com. Electrocardiography is also employed to detect pathological changes, including alterations in QT interval, QRS complex, and R and S wave amplitudes, which are characteristic of isoproterenol-induced cardiac remodeling nih.gov.

Respiratory System Models (e.g., Bronchospasm in Animal Models)

As a bronchodilator and β-adrenergic receptor agonist, this compound is relevant to the study of respiratory conditions wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Animal models of bronchospasm are used to evaluate bronchodilatory activity. In anesthetized guinea pigs, for example, bronchoconstriction induced by spasmogens leads to changes in air volume within a closed system, and the bronchodilatory action of compounds can be assessed by measuring the amount of air the lung does not take in following bronchospasm nih.gov. While there are differences between human and guinea pig responses, guinea pigs are utilized because histamine (B1213489) and leukotrienes play a significant role in acute bronchospasm in both species nih.gov.

Isoproterenol has also been used to induce experimental models exhibiting functional and morphological changes in exocrine glands similar to those seen in cystic fibrosis patients in rats nih.gov. Chronic stimulation with isoproterenol in rats has been shown to result in uneven ventilation and pendelluft, consistent with maldistribution of resistance and/or compliances in the peripheral airways and/or alveolar compartments nih.gov. These physiological effects correlate with morphological changes in the airways of rats under chronic adrenergic stimulation nih.gov.

Cellular Models for Receptor Signaling and Metabolic Studies (e.g., Adipocytes, Cardiomyocytes)

Cellular models are crucial for understanding the mechanisms of this compound's action at the receptor level and its impact on cellular processes. As a beta-adrenergic agonist, this compound interacts with beta-adrenoceptors, which are Gs-protein coupled receptors cvpharmacology.com. Activation of these receptors stimulates intracellular adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP) nih.govnih.gov. Increased cAMP levels are associated with various cellular responses, including relaxation of bronchial smooth muscle and altered cardiac function nih.govcvpharmacology.com.

In cardiomyocytes, β1-adrenergic receptor activation mediates cAMP generation, which in turn regulates heart rate, force of contraction, and relaxation through PKA-mediated phosphorylation of proteins like TnI, RyR2, and PLB biorxiv.org. Studies using isoproterenol have investigated its influence on receptor conformation and G-protein binding in cellular models, showing that isoproterenol can induce inward motion of helix 5 in the β2-adrenergic receptor and promote a stable interaction between the receptor and the C-terminal end of the Gαs subunit nih.gov.

While the provided search results mention adipocytes and cardiomyocytes in the context of cellular models, detailed research findings specifically on this compound's effects on adipocytes were not prominently featured. However, the general mechanisms of beta-adrenergic signaling in these cell types are well-established and relevant to this compound's potential effects.

In Vitro Studies on Pacemaker Cell Electrophysiology

Beta-adrenergic agonists like this compound are known to affect heart rate and conduction velocity nih.gov. These effects are mediated through their interaction with beta-adrenoceptors in cardiac nodal tissue and the conducting system cvpharmacology.com. In vitro studies on pacemaker cell electrophysiology would typically involve examining the impact of this compound on parameters such as spontaneous depolarization rate, action potential characteristics, and ion channel activity in isolated pacemaker cells. While the search results confirm this compound's action on cardiac function and heart rate medkoo.comnih.gov, specific detailed findings from in vitro studies solely focused on pacemaker cell electrophysiology of this compound were not extensively provided. However, the known effects of beta-adrenergic agonists on cardiac electrophysiology provide the basis for such investigations.

Comparative Pharmacological Profiling with Related Sympathomimetics and Beta-Blockers

This compound's pharmacological profile is often compared to that of its racemate, isoprenaline, and other sympathomimetics and beta-blockers. This compound is the levorotatory enantiomer of isoprenaline wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Isoprenaline itself is a non-selective beta-adrenergic receptor agonist with almost no activity at alpha-adrenergic receptors at lower concentrations wikipedia.org. It increases heart rate and the force of heart contractions by activating β1 and β2 receptors wikipedia.org.

Beta-blockers, in contrast, bind to beta-adrenoceptors and block the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), thereby inhibiting sympathetic effects cvpharmacology.com. Some beta-blockers are non-selective, blocking both β1 and β2 receptors, while others are cardioselective, primarily blocking β1 receptors cvpharmacology.com. Comparative studies have examined the affinity of beta-blockers for different states of the beta-adrenoceptor nih.gov. For example, studies in ferret ventricular myocardium compared the potency of various beta-blockers against (-)-isoprenaline (this compound) and found that the potency was consistently higher against (-)-isoprenaline than against another compound, CGP12177 nih.gov. The binding affinities of beta-blockers to ventricular β1-adrenoceptors correlated with their blocking potencies against (-)-isoprenaline nih.gov.

Prolonged in vivo infusion of isoproterenol has been shown to result in desensitization of drug-induced cardiovascular responses, including attenuated responses to isoproterenol itself, as well as to dopamine (B1211576) and tyramine (B21549) nih.gov. This desensitization is consistent with the down-regulation of beta adrenoceptors after prolonged exposure to catecholamines nih.gov.

The chemical structure of many beta-blockers is derived from the sympathomimetic isoprenaline, with early beta-blockers being structural analogues mdpi.com. Stereochemistry plays a role in the activity of beta-blockers, with different enantiomers exhibiting varying levels of activity mdpi.com.

Advanced Research Methodologies and Computational Investigations of Levisoprenaline

Structure-Activity Relationship (SAR) Studies for Beta-Adrenergic Agonists

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like Levisoprenaline dictates its biological activity. For beta-adrenergic agonists, SAR studies have elucidated key structural features necessary for potent and selective receptor interaction.

Maximal agonistic activity at adrenergic receptors is typically observed in β-phenylethylamine derivatives that possess specific structural characteristics. The catechol moiety, consisting of hydroxyl groups at the meta and para positions of the phenyl ring, is crucial for high-affinity binding and maximal activity. Additionally, a β-hydroxyl group on the ethylamine (B1201723) side chain, with the correct stereochemical configuration (R-isomer, as in this compound), is vital for potent direct-acting agonism.

The substituent on the amino group plays a critical role in determining receptor selectivity. As the size of the N-substituent increases, there is a general trend of decreasing α-adrenergic activity and increasing β-adrenergic activity. This compound, with its isopropyl group, demonstrates significantly higher β-receptor activity compared to norepinephrine (B1679862) (which has a primary amine) or epinephrine (B1671497) (with a methyl group). This N-isopropyl group is a key feature for its potent, non-selective β-agonist profile.

| Structural Feature | Influence on Activity | Example Modification | Resulting Change in Activity |

|---|---|---|---|

| Phenyl Ring Hydroxyl Groups (Catechol) | Essential for maximal α and β receptor affinity and activity. | Replacement of catechol with a resorcinol (B1680541) structure. | Increased β2-selectivity (e.g., Metaproterenol). |

| β-Hydroxyl Group on Side Chain | Crucial for direct receptor agonist activity. | Removal of the β-hydroxyl group. | Reduced direct agonist activity. |

| Substitution on Amino Group | Determines α vs. β receptor selectivity. | Increasing the bulk of the N-substituent (e.g., H to isopropyl). | Decreased α-activity, increased β-activity (e.g., Norepinephrine vs. This compound). |

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable in drug research, offering atomic-level insights into drug-receptor interactions and helping to predict the pharmacological properties of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are employed to understand its binding mode within the active site of β1- and β2-adrenergic receptors. These simulations have been instrumental in corroborating and expanding upon the principles derived from SAR studies.

Studies have shown that the catechol ring of this compound forms crucial hydrogen bonds with serine residues (e.g., Ser204, Ser207) in transmembrane helix 5 of the β2-adrenergic receptor. The β-hydroxyl group on the side chain typically forms another hydrogen bond with an asparagine residue (e.g., Asn312) in helix 7. The protonated amine group interacts with an acidic residue, such as aspartate (e.g., Asp113) in helix 3, anchoring the ligand in the binding pocket. Molecular dynamics simulations have further revealed that internal water molecules can play a significant role in stabilizing these interactions between the ligand and the receptor.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical approach to describe the relationship between drug concentration in the body over time (PK) and its observed effect (PD). syngeneintl.com While specific PK/PD models for this compound are not extensively published, the principles can be applied based on its known pharmacology and data from related compounds. This compound has a very short half-life of approximately 2.5 to 5 minutes when administered intravenously. nih.govwikipedia.org Its metabolism primarily involves methylation by catechol-O-methyltransferase (COMT) and conjugation with sulfates. wikipedia.orgdrugbank.com

A relevant modeling approach involves creating an inhibitory Emax model to describe the competitive antagonism between a β-blocker and a β-agonist like isoproterenol (B85558). nih.gov In such a model, the effect (e.g., heart rate) is modeled based on the baseline value, the maximum effect induced by the agonist (Emax), and the concentrations of both the agonist and the antagonist, which compete for the same receptor. This framework can be adapted to predict the dose-response relationship of this compound and simulate the effects of different dosing regimens on physiological parameters like heart rate or bronchodilation. nih.govnih.govfagg.be

| PK/PD Parameter | Description | Relevance to this compound Modeling |

|---|---|---|

| PK: Half-life (t½) | Time for drug concentration to reduce by half. | Very short (2.5-5 min), necessitating continuous infusion for sustained effects. nih.govwikipedia.org |

| PK: Metabolism | Biotransformation of the drug. | Primarily by COMT to 3-O-methylisoprenaline and sulfate (B86663) conjugation. wikipedia.orgdrugbank.com |

| PD: Emax | Maximum possible effect of the drug. | Represents the maximal physiological response (e.g., maximum heart rate increase). nih.gov |

| PD: EC50 / IC50 | Concentration for 50% of maximal effect or inhibition. | Defines the potency of this compound at the β-adrenergic receptors. nih.gov |

Pharmacogenomic and Drug Repositioning Strategies

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. nih.govthermofisher.com This field, combined with transcriptomic analysis, opens new avenues for personalizing therapy and repositioning existing drugs for new indications.

Drug repositioning aims to find new uses for approved drugs, a strategy that can significantly reduce the time and cost of drug development. nih.gov Transcriptomic signatures—patterns of gene expression in disease tissues—can be compared with drug-induced gene expression changes to identify potential therapeutic candidates.

Research has shown that β-adrenergic receptors are expressed in human glioblastoma cell lines, and their activation can influence cellular proliferation. One study found that isoproterenol significantly enhanced the proliferation rate in U251 glioblastoma cells, an effect mediated through the ERK1/2 pathway and increased expression of matrix metalloproteinases (MMP-2, MMP-9). nih.gov Conversely, other studies have reported that β-agonists can inhibit proliferation in different cancer cell lines. nih.gov This differential effect suggests that the response is context-dependent, potentially based on the specific transcriptomic profile of the tumor.

This finding opens a potential therapeutic avenue. By analyzing the transcriptomic signatures of different glioblastoma subtypes, it may be possible to identify patient populations whose tumors are susceptible to modulation by this compound. For tumors where the β-adrenergic signaling pathway is identified as a key driver of proliferation through gene expression analysis, this compound could be repositioned as a targeted therapy, or its signaling pathway could be targeted for inhibition.

Bioanalytical Method Development for this compound and its Metabolites

The development of robust and sensitive bioanalytical methods is crucial for accurately quantifying this compound and its metabolites in biological matrices. japsonline.comiajps.comnih.gov Such methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of the drug.

Several advanced analytical techniques have been developed for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometric detection is a common approach. A selective method using reversed-phase HPLC with amperometric detection has been developed for determining the metabolite 3-O-methyl isoprenaline sulphate in human urine and plasma. nih.gov

More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and selectivity. Validated LC-MS/MS methods can quantify this compound in human plasma with a simple liquid-liquid extraction for sample preparation, achieving good linearity and stability.

Capillary Electrophoresis (CE) offers another powerful technique for the analysis of catecholamines like this compound. CE provides high separation efficiency and requires minimal sample volume. Methods using CE with indirect electrochemiluminescence detection have been developed for the sensitive determination of isoproterenol in human urine, with limits of detection in the nanomolar range.

| Analytical Technique | Matrix | Key Features | Analyte(s) |

|---|---|---|---|

| HPLC with Amperometric Detection | Urine, Plasma | Selective for electrochemically active compounds. nih.gov | 3-O-methyl isoprenaline sulphate nih.gov |

| LC-MS/MS | Plasma | High sensitivity and specificity; robust for pharmacokinetic studies. | This compound |

| Capillary Electrophoresis (CE) | Urine, Serum | High separation efficiency, low sample consumption, sensitive detection. | This compound, Norepinephrine, Epinephrine |

Aggregation and Integration of Molecular Interaction Data

The comprehensive understanding of the molecular interactions of this compound necessitates the aggregation and integration of data from a multitude of specialized biological and chemical databases. This process involves the systematic collection, standardization, and consolidation of information to construct a holistic view of the compound's interaction profile. Advanced computational methodologies are then employed to analyze this integrated data, enabling the prediction of novel interactions, the elucidation of mechanisms of action, and the formulation of new hypotheses for further experimental validation.

The primary data sources for this compound's molecular interactions include repositories for chemical information, drug-gene interactions, and protein structures. For instance, the PubChem database serves as a centralized hub for chemical information on this compound, providing details on its structure, properties, and links to various other specialized databases. nih.gov The Drug Gene Interaction database (DGIdb) offers curated information on the interactions between this compound and specific genes, derived from publications, databases, and other web-based sources. nih.govscienceopen.comresearchgate.net For three-dimensional structural information of this compound in complex with its protein targets, the RCSB Protein Data Bank (PDB) is an essential resource. nih.gov

The integration of data from these disparate sources is crucial for building a comprehensive interaction map. This integrated dataset can then be subjected to various computational analyses, such as network-based approaches and machine learning models, to uncover complex relationships and predict novel drug-target interactions. plos.orgmdpi.com Network analysis, for example, can reveal the broader biological context of this compound's interactions by mapping its known targets onto protein-protein interaction networks and signaling pathways. nih.gov

Computational tools and platforms play a pivotal role in both the integration and analysis of this data. For G protein-coupled receptors (GPCRs) like the beta-adrenergic receptors targeted by this compound, specialized databases such as GPCRdb provide a wealth of information on sequences, structures, and ligands, facilitating comparative and integrative studies. gpcrdb.orgfrontiersin.org Furthermore, tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the specific non-covalent interactions between this compound and its binding sites on a structural level. nih.govbio.tools

The following data tables present a sample of the aggregated molecular interaction data for this compound, compiled from publicly available databases.

Table 1: this compound Drug-Gene Interactions from DGIdb

| Gene | Interaction Type | Source |

| ADRB1 | Agonist | DrugBank |

| ADRB2 | Agonist | DrugBank |

| ADRB3 | Agonist | DrugBank |

This table is based on data retrieved from the Drug Gene Interaction database (DGIdb) and represents a selection of known interactions for this compound (or its synonym Isoproterenol).

Table 2: Structural Interaction Data for this compound (as Isoprenaline) from RCSB PDB

| PDB ID | Description | Resolution (Å) |

| 7DHR | Cryo-EM structure of the full agonist isoprenaline-bound beta-2 adrenergic receptor-Gs protein complex | 3.8 |

This table highlights a key experimentally determined structure of this compound's primary target, the beta-2 adrenergic receptor, in its activated state. This structural data is crucial for detailed computational investigations of the binding mechanism.

Emerging Research Areas and Future Directions in Levisoprenaline Studies

Deeper Elucidation of Off-Target Interactions and Pleiotropic Effects

Research into beta-adrenergic agonists like levisoprenaline is increasingly focusing on understanding effects beyond their intended targets (off-target interactions) and their ability to influence multiple seemingly unrelated biological processes (pleiotropic effects). For many drugs, the full spectrum of their mechanisms of action, including desired and unwanted effects, is not completely understood. plos.org Investigating pleiotropic effects and their underlying molecular mechanisms is a key area of study. plos.orgbridgeinformatics.com

Novel Applications as a Pharmacological Research Tool for Adrenergic System Probing

This compound, as a beta-adrenergic agonist, holds potential as a valuable pharmacological tool for investigating the complexities of the adrenergic system. The adrenergic system, mediated by adrenergic receptors, plays a crucial role in regulating various physiological functions, including cardiovascular and pulmonary processes. plos.org

Agonists like this compound can be used as "computational probes" to identify potential biological conformers of their binding proteins, such as the beta-2 adrenergic receptor (β2AR). plos.org Computational studies involving agonists have shown that they can bind to distinct conformations of β2AR, suggesting a mechanism by which different ligands might initiate distinct downstream signaling events. plos.org By utilizing this compound in experimental and computational studies, researchers can gain deeper insights into the dynamic nature of adrenergic receptors and the specific interactions that lead to receptor activation and downstream signaling. This can contribute to a more detailed understanding of adrenergic system function in health and disease.

Development of Advanced Analogues with Modified Receptor Selectivity or Efficacy

A significant area of research in adrenergic pharmacology involves the development of analogues of existing agonists with improved receptor selectivity or efficacy. The goal is to create compounds that preferentially target specific adrenergic receptor subtypes (e.g., β1, β2, or β3) or elicit a more potent or desirable cellular response.

Isoprenaline, the racemic mixture containing this compound, is known to be selective for beta- over alpha-receptor subtypes. researchgate.net However, achieving greater selectivity among the beta subtypes is an ongoing objective. Studies examining various beta-adrenoceptor agonists have shown that subtype selectivity can arise from both selective affinity (preferential binding to a specific subtype) and selective intrinsic efficacy (the ability to elicit a stronger response from a specific subtype upon binding). nih.gov This suggests that there is considerable scope for designing more selective agonists by targeting these two parameters. nih.gov

Computational approaches and medicinal chemistry strategies, such as structural modifications like ring substitution, chain modification, and group insertion/deletion, are employed to design and optimize the activity and selectivity of adrenergic analogues. researchgate.net Developing advanced analogues of this compound with tailored receptor profiles could lead to more precise pharmacological tools for research and potentially new therapeutic agents with reduced off-target effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of the biological impact of this compound, integrating data from multiple "omics" layers is becoming increasingly important. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies to provide a holistic view of biological systems. nih.govquanticate.com

Integrating different types of omics data can help elucidate underlying pathogenic changes and identify novel associations between biomolecules and disease phenotypes. nih.gov This approach allows researchers to move beyond studying individual components and explore the complex interactions within biological networks and pathways. quanticate.com For example, combining transcriptomic and proteomic data can reveal discrepancies between RNA expression and protein levels, providing a more accurate picture of active biochemical pathways. frontlinegenomics.com Applying multi-omics to this compound research could help to comprehensively map the molecular changes induced by its interaction with adrenergic receptors and potential off-targets, leading to a more complete mechanistic understanding.

Table 1: Examples of Omics Technologies in Multi-Omics Analysis

| Omics Layer | Focus of Study |

| Genomics | Complete set of DNA, genetic variations |

| Epigenomics | DNA and histone modifications regulating gene expression |

| Transcriptomics | RNA transcripts and gene expression patterns |

| Proteomics | Entire set of proteins, their structures, and functions |

| Metabolomics | Complete set of small-molecule chemicals |

Investigating Chiral Purity Impact on Specific Biological Pathways

This compound is the levorotatory enantiomer of isoprenaline, highlighting the importance of chirality in its biological activity. Chirality, the property of "handedness" in molecules, significantly influences a drug's biological and pharmacological properties. mdpi.comwiley.com Receptors and enzymes are chiral entities that interact specifically with different enantiomers of a chiral drug. mdpi.com

While isoprenaline is often administered as a racemate (a mixture of both enantiomers), controlling enantiomeric purity and studying the individual enantiomers is crucial for understanding their specific effects and improving drug safety profiles. mdpi.com Different enantiomers can exhibit different activities, metabolism, and toxicity. mdpi.comresearchgate.net For example, studies on other chiral drugs have shown that one enantiomer may be primarily responsible for the desired biological activity (the eutomer), while the other may be less active or even contribute to toxicity (the distomer). mdpi.com

Investigating the specific biological pathways influenced by this compound compared to its enantiomer, dextroisoprenaline, or the racemic mixture, can provide critical insights into the stereoselectivity of adrenergic receptors and downstream signaling. This research can help to determine if the distinct spatial orientation of this compound leads to unique interactions with specific receptors or enzymes, thereby influencing particular biological pathways differently than its stereoisomer. Analyzing chiral purity and its impact is essential for fully characterizing the pharmacological profile of this compound. mdpi.com

Conclusion and Research Outlook

Synthesis of Current Knowledge on Levisoprenaline's Research Significance